5-Brom-1-(2-Fluor-2-desoxyribofuranosyl)uracil

Übersicht

Beschreibung

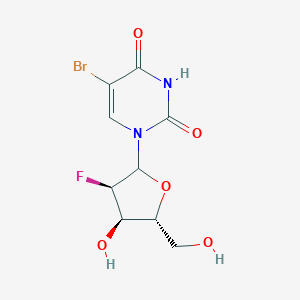

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, also known as 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, is a useful research compound. Its molecular formula is C₉H₁₀BrFN₂O₅ and its molecular weight is 325.09 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Diese Verbindung hat sich als wirksam gegen eine Vielzahl von malignen Neubildungen erwiesen, einschließlich Maus-Mamma-Tumoren und kolorektalen Karzinomen . Es ist ein experimentelles Antikrebsmittel, das in präklinischen Studien vielversprechend war .

Thymidylat-Synthase-Inhibitor

Die Verbindung wirkt als Thymidylat-Synthase-Inhibitor . Thymidylat-Synthase ist ein Enzym, das für die DNA-Synthese und -Reparatur entscheidend ist, und seine Hemmung kann zum Zelltod führen, was es zu einem Ziel für Krebstherapien macht .

DNA-Synthese-Studie

5-Brom-1-(2-Fluor-2-desoxyribofuranosyl)uracil ist ein Thymidin-Analogon und wird für die Untersuchung der DNA-Synthese verwendet . Es wird anstelle von Thymidin in die DNA eingebaut, sodass Forscher die DNA-Replikations- und -Reparaturprozesse verfolgen können .

Zellproliferationsanalyse

In Verbindung mit Anti-BrdU kann diese Verbindung zur immunzytochemischen Analyse der Zellproliferation verwendet werden . Dies ist besonders nützlich in der Krebsforschung, wo das Verständnis der Geschwindigkeit und Mechanismen der Zellproliferation Behandlungsstrategien beeinflussen kann .

Pharmazeutisches Zwischenprodukt

5-Brom-2-fluoranilin, eine verwandte Verbindung, wird als pharmazeutisches Zwischenprodukt verwendet . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Anwendungen bei der Synthese von Pharmazeutika haben könnte

Biologische Aktivität

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, a fluorinated pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its unique biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₉H₁₀BrFN₂O₅

- Molecular Weight : 325.09 g/mol

- CAS Number : 55612-18-5

- Purity : Typically ≥95%

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil functions primarily as an antitumor agent through several mechanisms:

- Inhibition of DNA Synthesis : The compound competes with thymidine for incorporation into DNA, disrupting normal replication and transcription processes. This interference can lead to apoptosis in rapidly dividing cancer cells.

- Immune Modulation : Studies have indicated that fluorinated pyrimidines can enhance anticancer immune responses by increasing the activity of natural killer (NK) cells and CD8 T cells while reducing myeloid-derived suppressor cells (MDSCs), which are known to inhibit immune responses against tumors.

- Prodrug Activity : As a prodrug, it may be converted into active metabolites that exert cytotoxic effects selectively on tumor cells, thereby minimizing damage to healthy tissues .

Antitumor Efficacy

A study published in Cancer Research demonstrated the efficacy of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in various cancer models. The compound was shown to significantly reduce tumor growth in mice bearing Lewis lung carcinoma when administered at optimal doses .

Pharmacokinetics

Research has indicated that the pharmacokinetic profile of this compound allows for effective tissue distribution in tumor models. In experiments with radiolabeled versions of the compound, uptake was observed to correlate well with tumor proliferation rates, making it a promising candidate for imaging and therapeutic applications .

Comparative Biological Activity

To better understand the biological activity of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, a comparison with other fluorinated pyrimidines is useful:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 5-Fluorouracil (5-FU) | DNA synthesis inhibition | Colorectal cancer treatment |

| 5-Bromo-1-(2-fluoro-2-deoxy...) | DNA synthesis inhibition & immune modulation | Potential in various cancers |

| Gemcitabine | DNA synthesis inhibition | Pancreatic cancer treatment |

Future Directions

The ongoing research into 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil suggests several avenues for future exploration:

- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents may enhance its efficacy and reduce resistance.

- Targeted Delivery Systems : Developing novel drug delivery systems that target tumors specifically could improve therapeutic outcomes while minimizing side effects.

- Clinical Trials : Further clinical trials are necessary to establish safety profiles, optimal dosing regimens, and long-term outcomes in cancer patients.

Eigenschaften

IUPAC Name |

5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOXFPXBLFRFHB-CDRSNLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970954 | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-18-5 | |

| Record name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.